4-Methoxybenzyl beta-D-glucopyranoside
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Overview
Description
4-Methoxybenzyl glucoside is a glycoside.
Scientific Research Applications
Biochemical Analysis and Clinical Diagnostics
4-Methoxybenzyl beta-D-glucopyranoside and related compounds are often used as substrates in biochemical assays. For example, urinary N-acetyl-beta-D-glucosaminidase (NAG) activity is measured using a chromogenic substrate closely related to this compound, providing insights into early diabetic nephropathy and glycaemic control in diabetes patients (Watts et al., 1988). Similarly, alpha-glucosidase activity in serum, important for assessing cystic fibrosis and pancreatitis, is measured using a fluorogenic substrate akin to this compound (Porter et al., 1986).
Enzymatic Studies and Therapeutic Monitoring
Enzymatic activity measurements are vital for understanding various diseases and guiding treatment strategies. For instance, β-glucocerebrosidase activity in Gaucher patients' leukocytes is measured using a method involving a substrate related to this compound, helping in therapeutic decision-making and treatment optimization (Colomer et al., 2014). Also, the presence of certain enzyme activities, like salivary β-glucosidase, has been linked to conditions such as halitosis, offering potential therapeutic targets (Teixeira Essenfelder et al., 2021).
Pharmacokinetics and Drug Monitoring
Compounds similar to this compound are used in the pharmacokinetic modeling of drugs, aiding in understanding drug metabolism and optimizing dosage. For instance, 4'-demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside)'s metabolite formation and elimination were studied in cancer patients, providing essential insights for therapy customization (Pelsor et al., 1978).
Molecular and Genetic Research
On a molecular level, genetic studies often utilize compounds structurally related to this compound. A study identified a variant in the hTAS2R16 gene, encoding a taste receptor for bitter beta-glucopyranosides, which is significantly associated with alcohol dependence, showing the genetic interplay between taste perception and addiction (Hinrichs et al., 2006).
Diagnostic Marker Identification
Enzymatic activities, when aberrant, serve as markers for various diseases. For example, plasma lysosomal glycohydrolases, including enzymes related to this compound, are studied to understand their potential as diagnostic markers in the general population, highlighting the importance of such compounds in early disease detection and population health studies (Lombardo et al., 1996).
Properties
CAS No. |
81381-72-8 |
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Molecular Formula |
C14H20O7 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[(4-methoxyphenyl)methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C14H20O7/c1-19-9-4-2-8(3-5-9)7-20-14-13(18)12(17)11(16)10(6-15)21-14/h2-5,10-18H,6-7H2,1H3 |
InChI Key |
GRBSGJQPRONUPW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |
melting_point |
137 - 138 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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